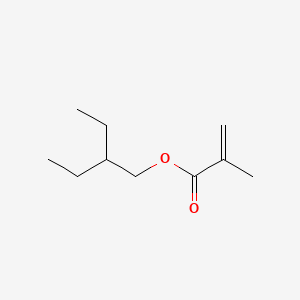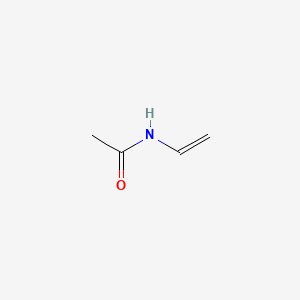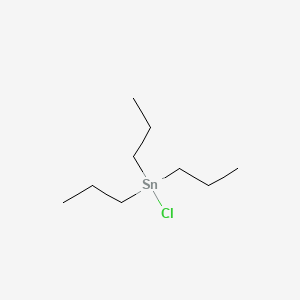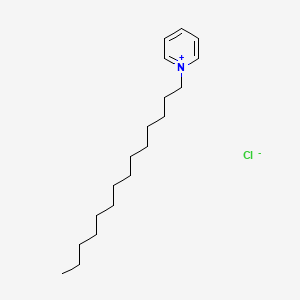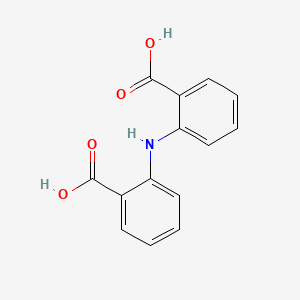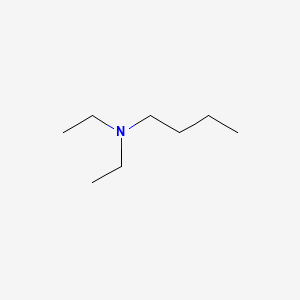
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid
Übersicht
Beschreibung
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid (5-MOM-FCA) is an important chemical compound with a wide range of applications in scientific research. This compound is an organic chemical that belongs to the family of morpholine-based compounds. It has been extensively studied and used in various fields, such as biochemistry, physiology, and chemistry. The structure of 5-MOM-FCA is composed of a morpholine ring with a methyl group attached to the four-carbon atom in the ring, and a carboxylic acid group attached to the two-carbon atom in the ring. The properties of 5-MOM-FCA make it a useful reagent in scientific research, and it has been studied in detail in recent years.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid and its derivatives are integral in synthesizing various compounds through reactions like Diels−Alder cycloadditions, which are used to prepare polysubstituted anilines. These cycloadditions proceed with high regioselectivity, highlighting the compound's utility in creating complex organic molecules with specific structural features. For example, the Diels−Alder reaction involving furan derivatives has been utilized to synthesize substituted anilines, demonstrating the compound's role in facilitating regioselective syntheses (Padwa et al., 1997).
Antimicrobial Activities
Derivatives of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid have been explored for their antimicrobial properties. Research into synthesizing and testing 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl]morpholines has identified compounds with significant activity against certain strains of microorganisms, indicating the potential for developing new antimicrobial agents from these derivatives (Matiichuk et al., 2021).
Polymer and Materials Science
In materials science, morpholine derivatives, including those related to 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid, have been used in synthesizing biodegradable polyesteramides with pendant functional groups. These materials have potential applications in biomedicine and biotechnology, illustrating the compound's versatility beyond conventional chemical synthesis (Veld et al., 1992).
Molecular Docking and Drug Design
Molecular docking studies involving derivatives of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid have been conducted to explore their potential as bioactive compounds. Such studies provide insights into the interaction between synthesized compounds and biological targets, laying the groundwork for the development of new drugs with improved efficacy and specificity (Khumar et al., 2018).
Eigenschaften
IUPAC Name |
5-(morpholin-4-ylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11/h1-2H,3-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMWPNLDMTVPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342289 | |
| Record name | 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid | |
CAS RN |
26095-36-3 | |
| Record name | 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26095-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



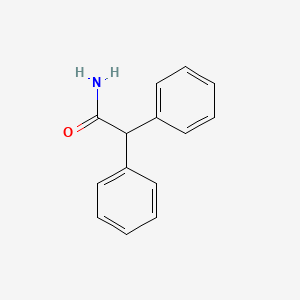

![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)
